Methyl 3-bromo-4-ethylbenzoate
Overview
Description
Methyl 3-bromo-4-ethylbenzoate (MBEB) is a compound of bromine, ethyl, and benzoic acid, and is commonly used in scientific research applications. It is a white, crystalline solid with a melting point of 115-117 °C and a boiling point of 256-258 °C. MBEB is a versatile compound, with a variety of uses in research, including as a catalyst, as a reagent, and as a ligand in organic synthesis.
Scientific Research Applications
Synthesis of Triazoloquinoline Derivatives Methyl 3-bromo-4-ethylbenzoate is involved in the synthesis of complex organic compounds. For instance, a study demonstrated its use in synthesizing triazoloquinoline derivatives, highlighting its role in facilitating novel organic reactions (Pokhodylo & Obushak, 2019).
Pharmacological Activity of Derivatives The compound's derivatives are explored for pharmacological properties. A research article discussed the synthesis of various derivatives of benzo[b]thiophen, which included compounds similar to methyl 3-bromo-4-ethylbenzoate, to investigate their pharmacological potential (Chapman et al., 1971).
Thermochemical and Solubility Studies Thermochemical properties and solubility correlations of halogenbenzoic acids, closely related to methyl 3-bromo-4-ethylbenzoate, have been studied. This research provides insights into the structure-property relationships crucial for understanding the physical properties of these compounds (Zherikova et al., 2016).
Role in Photodynamic Therapy for Cancer Treatment Derivatives of methyl 3-bromo-4-ethylbenzoate have been used in the synthesis of zinc phthalocyanine compounds, which show potential in photodynamic therapy for treating cancer, indicating its significance in medicinal chemistry (Pişkin et al., 2020).
Fungitoxicity and Antifungal Applications Research on bromo- and iodo-3,5-dinitrobenzoates, related to methyl 3-bromo-4-ethylbenzoate, has shown significant antifungal activity. This suggests its potential application in developing new fungicides and antifungal agents (Lehtonen et al., 1972).
Applications in Organic Synthesis The compound plays a crucial role in various organic synthesis processes, such as P-C coupling reactions and the synthesis of various esters, indicating its versatility in organic chemistry applications (Jablonkai & Keglevich, 2015).
Crystal Structure and Pharmaceutical Relevance Studies have been conducted on the crystal structure and intermolecular interactions of compounds like methyl 4-hydroxybenzoate, which are structurally similar to methyl 3-bromo-4-ethylbenzoate. These studies provide valuable insights for pharmaceutical applications (Sharfalddin et al., 2020).
properties
IUPAC Name |
methyl 3-bromo-4-ethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYKXUBTLUYUSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551712 | |
Record name | Methyl 3-bromo-4-ethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-ethylbenzoate | |
CAS RN |
113642-05-0 | |
Record name | Methyl 3-bromo-4-ethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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